

# Application Notes and Protocols: 1-Methyl-L-histidine-d3 in Metabolomics Studies

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## Compound of Interest

Compound Name: 1-Methyl-L-histidine-d3

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## Introduction to 1-Methyl-L-histidine in Metabolomics

1-Methyl-L-histidine (1-MH), a methylated derivative of the essential amino acid L-histidine, is a significant biomarker in metabolomics research. It is primarily derived from the dietary intake of meat, particularly red meat, where it is found in the dipeptide anserine. While humans do not endogenously produce 1-MH, its presence and concentration in biological fluids provide a valuable window into dietary habits and their metabolic impact.

In contrast, its isomer, 3-methylhistidine (3-MH), is a well-established marker for endogenous muscle protein catabolism. Distinguishing between these two isomers is crucial for accurately assessing muscle wasting conditions and nutritional status. The stable isotope-labeled form, **1-Methyl-L-histidine-d3**, serves as an ideal internal standard for precise and accurate quantification of 1-MH in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the correction of matrix effects and variations in sample processing, ensuring high-quality data in clinical and research settings.

## Applications of 1-Methyl-L-histidine-d3 in Metabolomics

The use of **1-Methyl-L-histidine-d3** as an internal standard is pivotal in a range of metabolomics applications, including:

- **Nutritional Monitoring:** Accurately quantifying 1-MH to assess adherence to specific dietary regimens and to distinguish between dietary and endogenous sources of amino acids.
- **Clinical Research:** Investigating the links between meat consumption, 1-MH levels, and the risk of cardiovascular diseases, metabolic disorders, and certain cancers. For instance, studies have explored the association between 1-methylhistidine and blood pressure[1].
- **Muscle Disorder Diagnostics:** In conjunction with 3-MH, 1-MH levels help to differentiate between muscle protein breakdown and dietary meat intake, aiding in the diagnosis and monitoring of conditions like muscular dystrophy, myopathies, and sarcopenia[2].
- **Drug Development and Toxicology:** Assessing the potential for drug-induced muscle toxicity (myotoxicity) by monitoring changes in methylhistidine isomers. Studies in animal models have shown that drug-induced skeletal muscle necrosis can lead to elevated levels of methylhistidines in urine and serum[2][3].

## Quantitative Data

The following tables summarize key quantitative data for 1-Methyl-L-histidine analysis.

**Table 1: Normal Concentration Ranges of 1-Methyl-L-histidine**

Biological Matrix	Concentration Range	Reference
Human Blood Plasma	9.8 - 15.6 $\mu\text{M}$ (Average: 12.7 $\mu\text{M}$ )	[4]
Human Urine	17.7 - 153.8 $\mu\text{mol/mmol}$ of creatinine	[4]
Dairy Cow Plasma	$\sim 5.0 \pm 1.7 \mu\text{M}$	[5]

**Table 2: LC-MS/MS Method Performance for 1-Methylhistidine Quantification**

Parameter	Value	Reference
Linearity Range	5 - 500 nmol/mL (in urine)	
Lower Limit of Quantification (LLOQ)	5 nmol/mL (in urine)	
Accuracy	85% - 115%	
Precision	<15%	

## Experimental Protocols

### Protocol 1: Sample Preparation for 1-Methyl-L-histidine Analysis in Human Plasma

This protocol describes a protein precipitation method for the extraction of 1-Methyl-L-histidine from plasma samples.

Materials:

- Human plasma samples
- **1-Methyl-L-histidine-d3** internal standard solution
- 30% Sulfosalicylic acid (SSA) solution
- Methanol
- Microcentrifuge tubes
- Vortex mixer
- Microcentrifuge (capable of 12,000 rpm and 4°C)

Procedure:

- **Sample Thawing:** Thaw frozen plasma samples on ice.

- Aliquoting: Pipette 100  $\mu$ L of each plasma sample, calibrator, and quality control into separate 1.5 mL microcentrifuge tubes.
- Protein Precipitation: Add 10  $\mu$ L of 30% SSA solution to each tube.
- Vortexing: Vortex mix the samples for 30 seconds to ensure thorough mixing and protein precipitation.
- Incubation: Refrigerate the samples at 4°C for 30 minutes.
- Centrifugation: Centrifuge the tubes at 12,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins[6].
- Supernatant Transfer: Carefully transfer 50  $\mu$ L of the clear supernatant to a new microcentrifuge tube.
- Internal Standard Addition: Add 450  $\mu$ L of the internal standard solution (containing **1-Methyl-L-histidine-d3** in mobile phase A) to the supernatant[6].
- Final Vortexing: Vortex mix the final solution for 30 seconds.
- Sample Injection: The samples are now ready for injection into the LC-MS/MS system.

## Protocol 2: LC-MS/MS Analysis of 1-Methyl-L-histidine

This protocol provides a general method for the quantification of 1-Methyl-L-histidine using a triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Conditions:

Parameter	Condition
Column	Mixed-mode chromatographic column (e.g., Acclaim™ Trinity™)
Mobile Phase A	Ammonium formate in water, pH 2.8[6][7]
Mobile Phase B	80% Ammonium formate in water, 20% Acetonitrile[7]
Gradient	An 18-minute gradient is typically used for separation[6].
Flow Rate	Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
Injection Volume	4 µL[6]
Column Temperature	30°C[7]

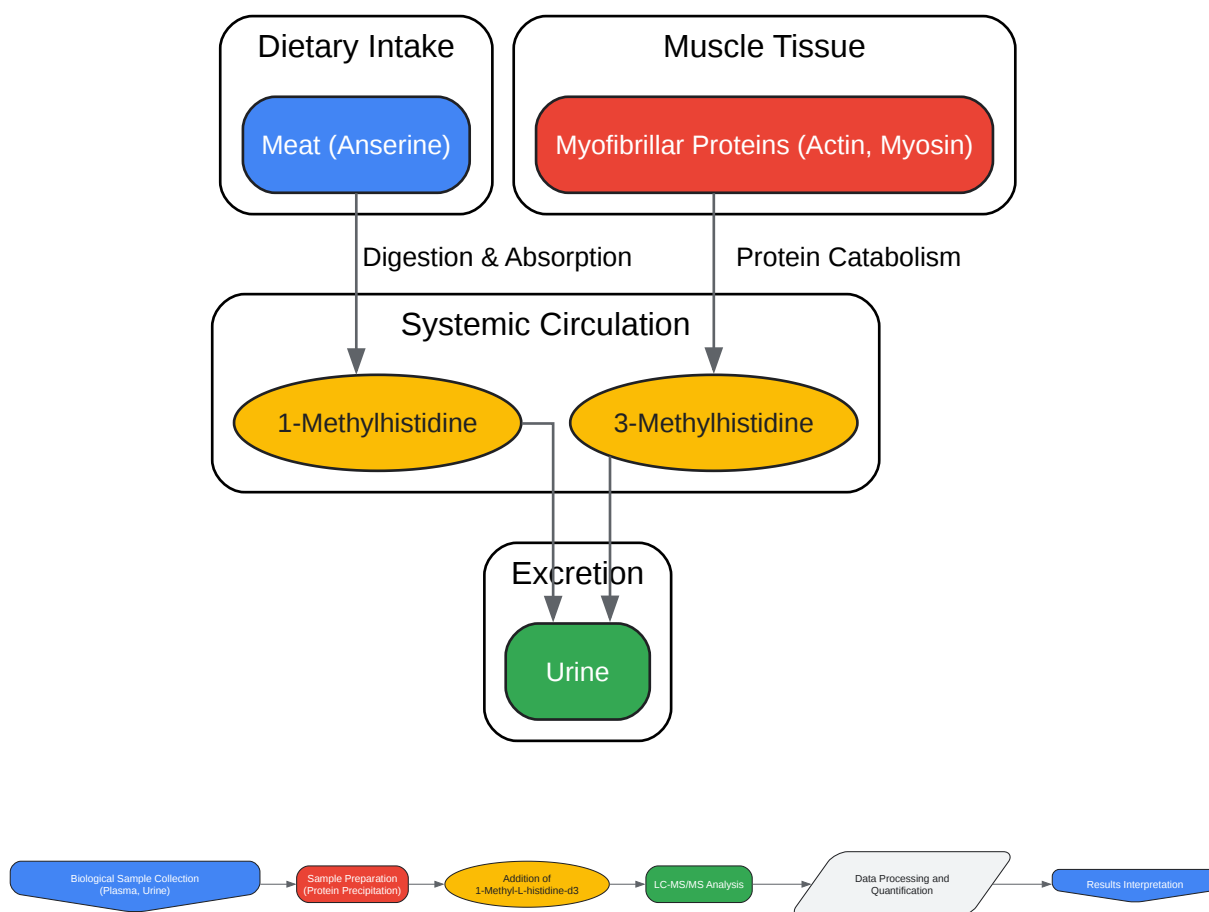
#### Mass Spectrometry (MS) Conditions:

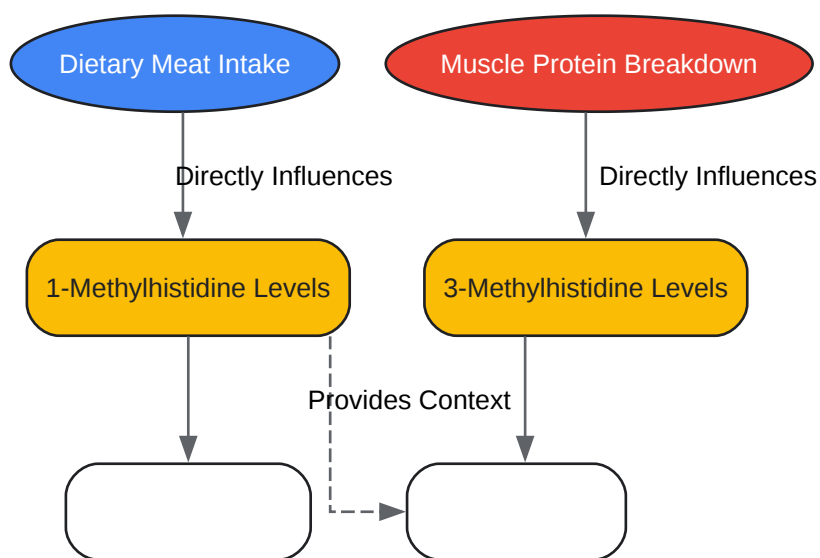
Parameter	Condition
Mass Spectrometer	Triple quadrupole mass spectrometer
Ionization Mode	Positive Electrospray Ionization (ESI+)
Multiple Reaction Monitoring (MRM) Transitions	See Table 3
Spray Voltage	3500 V
Vaporizer Temperature	370°C
Source Fragmentation	15 V

### Table 3: MRM Transitions for 1-Methyl-L-histidine and its Deuterated Internal Standard

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Reference
1-Methyl-L-histidine	170.1	126.1	
1-Methyl-L-histidine	170.12	124.11	[6]
1-Methyl-L-histidine-d3	173.20	127.10	[2]

## Visualizations





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